N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide
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Overview
Description
“N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide” is a complex organic compound. It contains a thiazolo[3,2-b][1,2,4]triazole core, which is a type of heterocyclic compound . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives has been achieved via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives . This efficient and straightforward methodology has been used to prepare a variety of novel functionalized thiazolo[3,2-b]triazole derivatives .Molecular Structure Analysis
The molecular structure of thiazolo[3,2-b][1,2,4]triazole derivatives has been established using single crystal X-ray diffraction . The thiazole ring, which contains sulfur and nitrogen at position-1 and -3 respectively, can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives involve the reaction of dibenzoylacetylene and triazole derivatives . The reaction is catalyst-free and occurs at room temperature .Scientific Research Applications
Anticancer Applications
- Aminothiazole-paeonol derivatives, which are structurally related to the compound , have demonstrated significant anticancer potential, particularly against human gastric adenocarcinoma (AGS cells) and human colorectal adenocarcinoma (HT-29 cells) (Tsai et al., 2016). These derivatives possess higher potency against certain cancer cell lines with relatively lower cytotoxicity to fibroblasts, indicating their promise as lead compounds for anticancer agent development.
Antimicrobial Applications
- Thiazole azodyes containing sulfonamide moiety have been designed for use in cotton fabrics, offering UV protection and antimicrobial properties (Mohamed et al., 2020). This application demonstrates the compound's versatility beyond pharmaceutical uses, highlighting its potential in creating functional materials with added health and protective benefits.
Safety and Hazards
Future Directions
The future directions for research on “N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. The design and structure-activity relationship of bioactive molecules could also be an area of focus .
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S2/c1-13-5-4-6-15(11-13)28(25,26)21-10-9-14-12-27-19-22-18(23-24(14)19)16-7-2-3-8-17(16)20/h2-8,11-12,21H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEJVSWRKMJZSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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